molecular formula C10H5F3O4 B14430985 5,7-Dihydroxy-4-trifluoromethylcoumarin CAS No. 82747-44-2

5,7-Dihydroxy-4-trifluoromethylcoumarin

Cat. No.: B14430985
CAS No.: 82747-44-2
M. Wt: 246.14 g/mol
InChI Key: DALYRRPJXJRAAO-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-4-trifluoromethylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-4-trifluoromethylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions often include:

    Catalyst: Lewis acids such as aluminum chloride or zinc chloride.

    Solvent: Organic solvents like ethanol or acetone.

    Temperature: Typically conducted at elevated temperatures around 50-100°C.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve continuous flow reactors and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-4-trifluoromethylcoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, which can have enhanced biological activities .

Mechanism of Action

The mechanism by which 5,7-Dihydroxy-4-trifluoromethylcoumarin exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-4-trifluoromethylcoumarin is unique due to the specific positioning of its hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure enhances its fluorescence, making it a valuable tool in various applications .

Properties

CAS No.

82747-44-2

Molecular Formula

C10H5F3O4

Molecular Weight

246.14 g/mol

IUPAC Name

5,7-dihydroxy-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C10H5F3O4/c11-10(12,13)5-3-8(16)17-7-2-4(14)1-6(15)9(5)7/h1-3,14-15H

InChI Key

DALYRRPJXJRAAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)C(=CC(=O)O2)C(F)(F)F)O

Origin of Product

United States

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